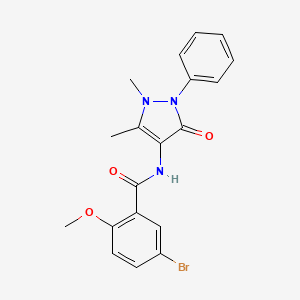

5-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methoxybenzamide

Vue d'ensemble

Description

“5-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methoxybenzamide” is a chemical compound with the molecular formula C18H16BrN5O2S . It has a molecular weight of 446.3 g/mol . The compound is also known by other names such as 1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)THIOUREA .

Molecular Structure Analysis

The compound has a complex structure that includes a pyrazole ring, a bromopyridine group, and a carbamothioyl group . The InChI string, which represents the structure of the compound, is "InChI=1S/C18H16BrN5O2S/c1-11-15(17(26)24(23(11)2)14-6-4-3-5-7-14)21-18(27)22-16(25)12-8-13(19)10-20-9-12/h3-10H,1-2H3,(H2,21,22,25,27)" .Physical and Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 3.4, indicating its lipophilicity . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 3 rotatable bonds . Its exact mass and monoisotopic mass are both 445.02081 g/mol . The topological polar surface area is 110 Ų . It has 27 heavy atoms . The compound has a formal charge of 0 .Applications De Recherche Scientifique

Crystal Structure and Molecular Interactions

5-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methoxybenzamide and similar compounds have been studied for their crystal structure and molecular interactions. X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations have been used to understand the molecular assemblies and interactions of these compounds. The studies reveal the importance of hydrogen bonding and π-interactions in stabilizing the molecular structures (Saeed et al., 2020).

Photodynamic Therapy

Some derivatives, closely related to this compound, have been explored for their potential in photodynamic therapy, particularly for cancer treatment. These compounds demonstrate good fluorescence properties and high singlet oxygen quantum yields, important for Type II photodynamic therapy mechanisms (Pişkin et al., 2020).

Pharmacological Potential

The pharmacological potential of similar compounds has been researched, with findings indicating less toxicity and good anti-inflammatory activities. This opens up possibilities for the use of these compounds in medicinal chemistry (Abdulla et al., 2014).

Antibacterial Properties

Research into antipyrine derivatives, closely related to this compound, has demonstrated strong antibacterial properties. This highlights the potential use of such compounds in developing new antibacterial agents (Zhang, 2011).

G Protein-Coupled Receptor Agonists

Some derivatives have been identified as potent G protein-coupled receptor-35 (GPR35) agonists, indicating their potential in treating pain, inflammatory, and metabolic diseases. This highlights the broad therapeutic applications of these compounds (Wei et al., 2018).

Synthesis and Characterization

Various methods have been developed for the synthesis and characterization of pyrazole derivatives, including those similar to this compound. These methods are crucial for exploring the chemical and biological properties of these compounds (Abood et al., 2012).

Anticancer Properties

Research on antipyrine-based heterocycles has shown significant anticanceractivity, particularly against breast cancer cell lines. This suggests the potential therapeutic application of this compound derivatives in cancer treatment (Ghorab et al., 2014).

Corrosion Inhibition

Studies have investigated the use of related compounds as corrosion inhibitors, particularly for carbon steel in acidic environments. The effectiveness of these compounds as inhibitors and their adsorption behavior at the metal-solution interface have been explored, demonstrating their potential in industrial applications (Tawfik, 2015).

Anti-Microbial Agents

Pyrazole hydrazides, similar to this compound, have been synthesized and evaluated for their anti-microbial activities. These compounds have shown promising results against various bacterial strains, indicating their potential as anti-microbial agents (Gunasekar et al., 2021).

Propriétés

IUPAC Name |

5-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O3/c1-12-17(19(25)23(22(12)2)14-7-5-4-6-8-14)21-18(24)15-11-13(20)9-10-16(15)26-3/h4-11H,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTZNMXRLMOFXOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(C=CC(=C3)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-3-nitro-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B3515889.png)

![N-{3-[(isobutylamino)carbonyl]phenyl}-2-methyl-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3515896.png)

![N-[2-(butanoylamino)phenyl]-2,4,5-trimethoxybenzamide](/img/structure/B3515924.png)

![12-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B3515931.png)

![2-[(5-bromo-2-furoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B3515938.png)

![N~1~-{3-bromo-4-[(2,6-dichlorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazole-1,5-diamine](/img/structure/B3515949.png)

![Methyl 4,5-dimethoxy-2-{[(phenylcarbonyl)carbamothioyl]amino}benzoate](/img/structure/B3515960.png)

![N-(tert-butyl)-4-{[(4-iodophenoxy)acetyl]amino}benzamide](/img/structure/B3515979.png)